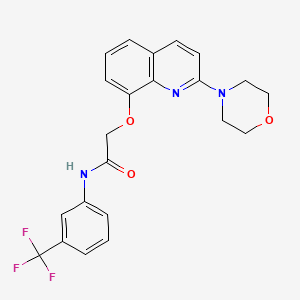

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-4-2-5-17(13-16)26-20(29)14-31-18-6-1-3-15-7-8-19(27-21(15)18)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMNQHHHOLZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the quinoline core is replaced by morpholine.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.

Final Coupling Step: The final step involves coupling the morpholinoquinoline intermediate with 3-(trifluoromethyl)phenylacetic acid under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted morpholinoquinoline derivatives.

Applications De Recherche Scientifique

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, while the morpholine ring and trifluoromethyl group enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Core Acetamide Backbone and Substituent Analysis

The acetamide backbone is a common feature in several pharmacologically relevant compounds. Below is a comparative analysis:

Key Observations :

- The trifluoromethylphenyl group in the target compound and Compound 13 suggests shared strategies for optimizing receptor binding through hydrophobic interactions.

- The morpholinoquinoline group in the target compound introduces a larger, more polarizable aromatic system compared to the benzothiazole in Compound 13 or the simpler chloroacetamide in .

Functional Group Contributions to Bioactivity

- Trifluoromethyl Group : Present in both the target compound and Compound 13 , this group enhances metabolic stability and membrane permeability.

- Morpholinoquinoline vs.

- Chloro vs. Quinoline-Oxy Substituents: The chloro group in is electron-withdrawing, whereas the quinoline-oxy group in the target compound introduces aromatic π-systems for stacking interactions.

Activité Biologique

The compound 2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 941909-71-3, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticonvulsant effects and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 465.9 g/mol. The structure features a morpholino group attached to a quinoline moiety, which is further substituted with a trifluoromethyl phenyl acetamide group. This unique structure is believed to contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives containing the trifluoromethyl group exhibit significant anticonvulsant properties. For instance, research conducted on N-phenylacetamide derivatives demonstrated that compounds with similar structural features showed efficacy in maximal electroshock (MES) seizure models.

Key Findings:

- Anticonvulsant Screening : The compound was tested in various animal models, including the MES and subcutaneous pentylenetetrazole (scPTZ) tests. Results indicated that several derivatives exhibited notable protection against seizures, particularly those containing the trifluoromethyl substitution .

- Mechanism of Action : The activity was linked to modulation of voltage-sensitive sodium channels (site 2), suggesting that these compounds may exert their effects by stabilizing neuronal membranes and preventing excessive neuronal firing .

Kinase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a kinase inhibitor. Research has shown that compounds with similar structures can selectively inhibit FLT3 kinase, which is implicated in certain types of leukemia.

Research Insights:

- Inhibition Profiles : A related study reported that a compound with structural similarities displayed GI50 values between 30-80 nM against FLT3-ITD mutants, demonstrating selectivity over wild-type FLT3 and cKIT .

- Mechanism : The inhibition of FLT3 involves suppression of phosphorylation pathways, leading to apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Details |

|---|---|

| Anticonvulsant | Effective in MES and scPTZ models; protects against seizures at specific dosages (100 mg/kg) |

| Kinase Inhibition | Selectively inhibits FLT3 kinase; GI50 values: 30-80 nM against FLT3-ITD mutants |

| Mechanism | Modulates sodium channels; suppresses phosphorylation pathways leading to apoptosis |

Case Studies

- Anticonvulsant Efficacy : A study involving various derivatives demonstrated that those with trifluoromethyl substitutions provided significant protection in seizure models, indicating their potential as new antiepileptic drugs (AEDs) .

- Cancer Therapeutics : In vivo studies showed that compounds similar to this compound effectively suppressed tumor growth in xenograft models, suggesting their utility in treating FLT3-positive leukemias .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include nucleophilic substitution to introduce the morpholino group and coupling reactions to attach the trifluoromethylphenyl-acetamide moiety. Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C, and catalysts such as Na₂CO₃) are optimized via iterative testing. Purification often employs column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodology : Solubility is assessed using solvent polarity screens (e.g., DMSO for stock solutions, followed by dilution in PBS). Stability studies involve HPLC or LC-MS to monitor degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% relative humidity over 14 days can identify decomposition pathways .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., morpholino CH₂ groups at δ 3.3–3.5 ppm, trifluoromethylphenyl signals at δ 7.1–7.4 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 347) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodology : Contradictions in cytotoxicity or target affinity (e.g., varying IC₅₀ values across cancer cell lines) require:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., MTT assays at 48–72 hrs).

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to measure binding kinetics to suspected targets (e.g., kinase enzymes) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain selectivity .

Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound?

- Methodology :

- Structural Analog Synthesis : Modify the trifluoromethylphenyl or morpholino groups to enhance lipophilicity (logP) or metabolic stability. For example, replacing the trifluoromethyl group with a chloro substituent could reduce CYP450-mediated oxidation .

- In Vitro ADME Profiling : Assess permeability (Caco-2 assays), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodology :

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.

- Kinase Profiling Panels : Screen against 300+ kinases to pinpoint inhibitory activity (e.g., ATP-competitive binding to PI3K/AKT pathway kinases) .

- CRISPR-Cas9 Knockout Models : Validate target relevance by knocking out suspected genes (e.g., apoptosis regulators) in cell lines .

Data Contradiction Analysis

Q. Why might fluorinated substituents in this compound yield conflicting results in stability studies?

- Analysis : Fluorine’s electron-withdrawing effects can enhance stability in some contexts (e.g., resistance to oxidative degradation) but reduce it in others (e.g., hydrolysis susceptibility in acidic conditions). Discrepancies may arise from differences in experimental conditions (pH, solvent systems). Resolve via:

- Controlled Replicates : Conduct stability tests under identical buffer conditions (e.g., pH 7.4 vs. pH 2.0).

- DFT Calculations : Model electron density maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.